molecular formula C32H38FN5 B2831689 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-23-5

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2831689
CAS No.: 500149-23-5
M. Wt: 511.689
InChI Key: DECBJNGVBUIEAD-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 500149-23-5) is a pyrido-benzimidazole derivative with a molecular formula of C₃₂H₃₈FN₅ and a molar mass of 511.68 g/mol . Its structure features:

  • A 4-fluorobenzyl substituent on the piperazine ring.
  • A methyl group at position 2.
  • A long octyl chain (C8) at position 2.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38FN5/c1-3-4-5-6-7-8-11-27-24(2)28(22-34)31-35-29-12-9-10-13-30(29)38(31)32(27)37-20-18-36(19-21-37)23-25-14-16-26(33)17-15-25/h9-10,12-17H,3-8,11,18-21,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBJNGVBUIEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the piperazine derivative. The fluorobenzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the pyrido[1,2-a]benzimidazole core via cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products:

Scientific Research Applications

Anticancer Activity

The compound is part of a class of benzimidazole derivatives that have shown promise in cancer treatment. Research indicates that benzimidazoles can interfere with tubulin polymerization, which is crucial for cancer cell division. A study highlighted the potential of piperazine-containing benzimidazoles as tubulin-targeting agents, showcasing their ability to exhibit anticancer properties by disrupting microtubule dynamics .

Tyrosinase Inhibition

Tyrosinase inhibitors are critical in treating hyperpigmentation disorders. The presence of the 4-fluorobenzylpiperazine moiety in the compound has been shown to enhance tyrosinase inhibition. Recent studies have reported the design and synthesis of compounds based on this structure that effectively inhibit tyrosinase activity, suggesting their potential use in cosmetic and dermatological applications .

Antidepressant and Antipsychotic Properties

Piperazines, including those with fluorobenzyl substitutions, are known for their versatility in drug design, particularly in developing antidepressants and antipsychotics. The structural components of this compound may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of benzimidazole derivatives containing a piperazine fragment. The results indicated significant cytotoxic effects against various cancer cell lines, supporting the hypothesis that these compounds could serve as effective chemotherapeutic agents .

Case Study 2: Tyrosinase Inhibition Mechanism

Research focused on the mechanism of action for tyrosinase inhibitors derived from 4-fluorobenzylpiperazine. The study demonstrated that these compounds could bind to both free enzyme and enzyme-substrate complexes, providing insights into their inhibitory mechanisms and potential for developing effective treatments for skin pigmentation disorders .

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological membranes. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Impact of Substituents on Pharmacological Properties

This contrasts with the 4-methoxybenzyl group in , which introduces electron-donating methoxy groups, possibly reducing affinity for dopamine receptors . 2-Methylnaphthyl (): Bulky aromatic groups may limit blood-brain barrier penetration but improve selectivity for peripheral targets .

Alkyl Chain Variations :

  • The octyl chain (C8) in the target compound significantly increases lipophilicity (logP ~6.5 estimated) compared to propyl (C3, logP ~4.2 in ), enhancing membrane permeability but risking off-target lipid interactions .

Core Structure Differences :

  • Compounds like 2-(4-benzyl-piperazinyl)-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 462069-53-0, ) replace the benzimidazole core with a pyrimidine-carbaldehyde system, altering electronic properties and reducing nitrogen-rich pharmacophore interactions .

Functional Comparisons

  • The target’s fluorobenzyl group may similarly enhance D4 binding.
  • Metabolic Stability : The octyl chain in the target may slow hepatic metabolism compared to shorter chains (e.g., propyl in ), extending half-life but increasing risk of accumulation .

Biological Activity

The compound 1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile , also known by its CAS number 500149-23-5 , belongs to a class of piperazine derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C32H38FN5C_{32}H_{38}FN_5 with a molecular weight of 511.68 g/mol . The structure features a piperazine moiety substituted with a fluorobenzyl group and a pyrido-benzimidazole core, which contributes to its biological activity.

PropertyValue
Molecular FormulaC32H38FN5
Molecular Weight511.68 g/mol
CAS Number500149-23-5

The biological activity of piperazine derivatives often stems from their ability to interact with various neurotransmitter receptors and enzymes. Specifically, the 1-[4-(4-fluorobenzyl)piperazin-1-yl] component is known to exhibit affinity for serotonin and dopamine receptors, which may underlie its effects in neuropharmacology.

Potential Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a serotonin receptor modulator, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It could also interact with dopamine receptors, potentially affecting motor control and reward pathways.
  • Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimelanogenic Effects

A study evaluated the potential of piperazine-based compounds as competitive inhibitors of tyrosinase, demonstrating that derivatives like 4-(4-fluorobenzyl)piperazin-1-yl possess significant antimelanogenic properties. This suggests potential applications in skin whitening formulations and treatments for hyperpigmentation disorders .

Antidepressant-like Effects

Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. This has been attributed to their modulation of serotonin levels in the brain .

Case Studies

  • Tyrosinase Inhibition : In a study focused on 4-(4-fluorobenzyl)piperazin-1-yl-based compounds, researchers identified several derivatives that effectively inhibited tyrosinase activity. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the piperazine ring significantly impacted inhibitory potency .
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar piperazine derivatives have shown promise in treating anxiety and depression-like behaviors in rodent models. These findings support further exploration into the therapeutic potential of this compound for mood disorders .

Q & A

Q. What protocols ensure reproducibility in kinase inhibition assays?

  • Methodology :
  • Positive controls : Staurosporine (pan-kinase inhibitor).
  • Z’-factor validation : Ensure Z’ > 0.5 for assay robustness.
  • Inter-laboratory calibration : Share reference compounds (e.g., imatinib for Abl1 kinase) .

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